Cicortonide, known as ciclesonide, is a glucocorticoid with a unique structure and a promising profile for anti-inflammatory applications. It is the 2′R-epimer of a complex glucocorticoid molecule and has been shown to have significant effects in both in vitro and in vivo studies. The active metabolite of ciclesonide, desisobutyryl-ciclesonide (des-CIC), is produced by esterase cleavage and has a high affinity for the glucocorticoid receptor, indicating its potent anti-inflammatory action1.
Ciclesonide has demonstrated potent anti-inflammatory activity in various models. It has been compared favorably with other glucocorticoids like budesonide in vitro and has shown similar potency in vivo. Notably, ciclesonide inhibited granuloma formation and reduced thymus involution in rat models, indicating its effectiveness in local action and suggesting a reduced potential for systemic side effects due to low oral bioavailability1.
While not directly related to ciclesonide, research on the glucocorticoid triamcinolone acetonide has provided insights into the potential ophthalmological applications of glucocorticoids. Triamcinolone acetonide has been used to treat macular edema by inhibiting the osmotic swelling of retinal glial cells. This effect is mediated through the stimulation of endogenous adenosine signaling, which may suggest a pathway through which ciclesonide could also exert beneficial effects in ophthalmic conditions2.
Ciclesonide has shown promise in the field of oncology, particularly in breast cancer treatment. It suppresses breast cancer stem cells through the inhibition of the GR signaling-dependent YAP pathway. This effect is distinct from other glucocorticoids like dexamethasone and prednisone, which did not inhibit cancer stem cell formation. The ability of ciclesonide to induce GR degradation and reduce the protein level of the Hippo transducer Yes-associated protein (YAP) highlights its potential as a novel approach for targeting cancer stem cells3.
Cicortonide is synthesized from natural steroid precursors, which are modified to enhance their therapeutic efficacy and reduce side effects. It falls under the category of corticosteroids, a class of steroid hormones produced in the adrenal cortex. Corticosteroids are further divided into glucocorticoids and mineralocorticoids, with Cicortonide primarily exhibiting glucocorticoid activity, which is responsible for its anti-inflammatory effects.
The synthesis of Cicortonide typically involves several key steps:
Cicortonide possesses a characteristic steroid structure, consisting of four fused carbon rings (three cyclohexane rings and one cyclopentane ring). The molecular formula typically includes:
Cicortonide participates in several chemical reactions that are essential for its synthesis and modification:
Cicortonide exerts its effects primarily through interaction with glucocorticoid receptors in target tissues. Upon binding, it initiates a cascade of genomic and non-genomic actions that lead to:
Studies have shown that Cicortonide can significantly lower markers of inflammation within hours of administration, demonstrating rapid onset of action.
Cicortonide exhibits distinct physical and chemical properties that influence its use in therapeutics:
Cicortonide has a variety of scientific applications, particularly in medicine:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: